molecular formula C23H31N3O2 B8295711 tert-Butyl ((1r,4r)-4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate

tert-Butyl ((1r,4r)-4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate

Cat. No. B8295711
M. Wt: 381.5 g/mol
InChI Key: XQTMYWNJDWWJHQ-UHFFFAOYSA-N
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Patent
US08242142B2

Procedure details

To a solution of 18 (410 mg, 1.1 mmol) and Et3N (280 μL, 2.0 mmol) in CH2Cl2 (10 mL) was added 3-chlorobenzo[b]thiophene-2-carbonyl chloride 12 (278 mg, 1.2 mmol), and the reaction mixture was stirred at room temperature for 0.5 h. The solvent was removed and the residue was purified by a flash chromatography on silica gel (acetone/PE=5:1) to give the desired product 19 (587 mg) in 96% yield; 1H-NMR (400 MHz, CDCl3): 8.65 (br, 2H), 7.20-8.20 (m, 10H), 3.70-5.00 (m, 4H), 3.20-3.40 (br, 1H), 1.75-2.20 (m, 4H), 1.42-1.75 (br, 2H), 1.38 (s, 9H), 0.90-1.30 (br, 2H); 13C NMR (100 MHz, CDCl3): 163.7, 155.1, 150.2, 148.1, 147.7, 139.2, 138.4, 137.2, 135.6, 130.0, 129.3, 127.6, 126.5, 126.2, 125.5, 122.7, 122.5, 121.6, 119.0, 79.2, 58.7, 48.5, 45.1, 32.1, 30.5, 29.7, 29.3, 28.3; HRMS (EI) calcd for C32H34ClN3O3S (M+) 575.2009; found 575.2018.
Name
Quantity
410 mg
Type
reactant
Reaction Step One
Name
Quantity
280 μL
Type
reactant
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:28])[NH:7][CH:8]1[CH2:13][CH2:12][CH:11]([NH:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([C:22]3[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=3)[CH:17]=2)[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].CCN(CC)CC.[Cl:36][C:37]1[C:38]2[CH:48]=[CH:47][CH:46]=[CH:45][C:39]=2[S:40][C:41]=1[C:42](Cl)=[O:43]>C(Cl)Cl>[C:1]([O:5][C:6](=[O:28])[NH:7][CH:8]1[CH2:13][CH2:12][CH:11]([N:14]([C:42]([C:41]2[S:40][C:39]3[CH:45]=[CH:46][CH:47]=[CH:48][C:38]=3[C:37]=2[Cl:36])=[O:43])[CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([C:22]3[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=3)[CH:17]=2)[CH2:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
410 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCC(CC1)NCC1=CC(=CC=C1)C1=CC=NC=C1)=O
Name
Quantity
280 μL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
278 mg
Type
reactant
Smiles
ClC=1C2=C(SC1C(=O)Cl)C=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by a flash chromatography on silica gel (acetone/PE=5:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CCC(CC1)N(CC1=CC(=CC=C1)C1=CC=NC=C1)C(=O)C1=C(C2=C(S1)C=CC=C2)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 587 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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